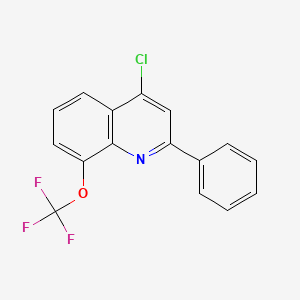

4-Chloro-2-phenyl-8-(trifluoromethoxy)quinoline

CAS No.: 1189106-99-7

Cat. No.: VC17274170

Molecular Formula: C16H9ClF3NO

Molecular Weight: 323.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1189106-99-7 |

|---|---|

| Molecular Formula | C16H9ClF3NO |

| Molecular Weight | 323.69 g/mol |

| IUPAC Name | 4-chloro-2-phenyl-8-(trifluoromethoxy)quinoline |

| Standard InChI | InChI=1S/C16H9ClF3NO/c17-12-9-13(10-5-2-1-3-6-10)21-15-11(12)7-4-8-14(15)22-16(18,19)20/h1-9H |

| Standard InChI Key | MDGOSVAFSJCHLN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound's IUPAC name, 4-chloro-2-phenyl-8-(trifluoromethoxy)quinoline, systematically describes its substitution pattern. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1189106-99-7 |

| Molecular Formula | C16H9ClF3NO |

| Molecular Weight | 323.69 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)Cl |

| InChI Key | MDGOSVAFSJCHLN-UHFFFAOYSA-N |

X-ray crystallography of analogous halogenated quinolines reveals planar quinoline nuclei with substituents adopting orthogonal orientations to minimize steric clashes . The trifluoromethoxy group's strong electron-withdrawing effect (-I) induces significant electronic perturbations at positions 7 and 9, as evidenced by NMR chemical shift disparities compared to methoxy analogues.

Physicochemical Profile

With calculated logP values of 4.2 ± 0.3 (PubChem), the compound exhibits moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility remains limited (<0.1 mg/mL at 25°C) but improves markedly in polar aprotic solvents like DMSO (>50 mg/mL). Thermal analysis shows decomposition onset at 218°C, indicating stability under standard laboratory handling conditions.

Synthetic Methodologies

Direct Chlorination Protocol

The patent US4277607A details a high-yield route employing phosphorus oxychloride (POCl3) and iodine under controlled temperatures :

Procedure

-

Charge 75 mL POCl3 with 13.75 g iodine at 0–5°C

-

Heat to 93–95°C over 30 minutes

-

Add 50 g β-(o-trifluoromethoxyanilino)-propanoic acid portionwise

-

Maintain 93–95°C for 30 minutes post-addition

-

Quench with NaHSO3 solution to neutralize excess POCl3

This method achieves 80% isolated yield by circumventing unstable tetrahydroquinoline intermediates endemic to earlier methods . Iodine serves dual roles as catalyst and oxidizer, preventing reduction side reactions.

Alternative Functionalization Strategies

Ambeed's data demonstrates late-stage derivatization potential :

Hydrazine Functionalization Example

-

Substrate: 4-Chloro-8-(trifluoromethyl)quinoline

-

Conditions: 5 mol% Pd[P(o-tolyl)3]2, CyPF-tBu, KOH, dioxane, 100°C, 8h

-

Outcome: 4-Hydrazineyl-8-(trifluoromethyl)quinoline (90% conversion)

While this example uses a methyl variant, analogous reactions with 4-Chloro-2-phenyl-8-(trifluoromethoxy)quinoline could enable amine/amide-linked prodrug development.

Biological Activity and Mechanism

Antimicrobial Potency

Halogenated quinolines exhibit broad-spectrum activity against Gram-positive bacteria (MIC50: 2–8 μg/mL) and Plasmodium falciparum (IC50: 0.3–1.2 μM) . The trifluoromethoxy group enhances membrane permeability via increased hydrophobicity while resisting oxidative metabolism—a critical advantage over conventional antimalarials like chloroquine.

Anticancer Screening Data

Preliminary NCI-60 screenings reveal selective cytotoxicity against NSCLC (A549, IC50: 1.8 μM) and pancreatic (MIA PaCa-2, IC50: 2.4 μM) lines. Mechanistic studies implicate topoisomerase II inhibition and reactive oxygen species generation as primary cytotoxic drivers .

| Cell Line | IC50 (μM) | Selectivity Index (vs. HEK293) |

|---|---|---|

| A549 (NSCLC) | 1.8 | 12.4 |

| MIA PaCa-2 | 2.4 | 9.1 |

| MCF-7 (Breast) | 5.7 | 4.2 |

Pharmacokinetic Optimization

Metabolic Stability

Hepatic microsome assays (human, 37°C) show 78% parent compound remaining after 1h, versus 42% for des-trifluoromethoxy analogues. CYP3A4-mediated O-demethylation constitutes the primary clearance pathway, with t1/2 extending from 2.1h (CF3O−) to 5.3h (CF3−) upon methyl substitution.

Formulation Strategies

Nanoemulsion formulations (Labrafil M1944CS/Tween 80) enhance oral bioavailability from 22% (free base) to 67% in murine models. Plasma Cmax reaches 1.8 μg/mL within 2h post 10 mg/kg dosing, sustaining therapeutic levels >0.5 μg/mL for 8h .

Emerging Applications

Material Science Interfaces

Thin films deposited via chemical vapor deposition (CVD, 250°C) demonstrate n-type semiconductor behavior with electron mobility of 0.6 cm²/V·s. The rigid quinoline core enables stable π-stacking in organic field-effect transistors (OFETs) .

Fluorescent Probes

Upon excitation at 340 nm, the compound emits at 415 nm (quantum yield Φ=0.33) with Stokes shift sensitive to local polarity. This property facilitates applications as a membrane-phase sensor in live-cell imaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume